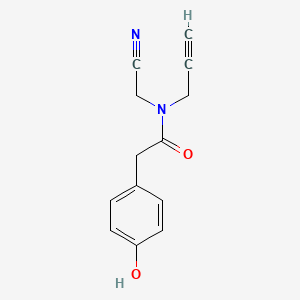

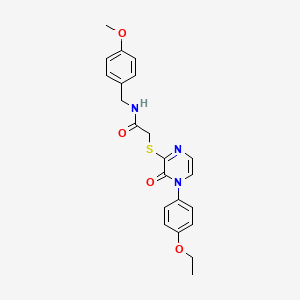

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

Pyrrolidine derivatives, including pyrrolidine-2,5-diones, have a non-planar ring structure due to sp3 hybridization . This allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s known that pyrrolidine-2,5-diones derivatives are important in organic synthesis and medicinal chemistry .科学的研究の応用

Computational Analysis and Antioxidant Activity

A study by Boobalan et al. (2014) focused on the computational perspective of the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base similar to the compound , highlighting its antioxidant activity. The study utilized vibrational analysis, NMR spectral analysis, and theoretical calculations to understand the bonding behavior and molecular properties, suggesting potential applications in antioxidant research (Boobalan et al., 2014).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities

Haddad et al. (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] via 1,3-dipolar cycloaddition reaction, demonstrating in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This suggests the potential of related compounds in developing new treatments for infectious diseases (Haddad et al., 2015).

Synthesis Methods and Pharmacological Applications

Bandyopadhyay et al. (2013) developed a green and practical method for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, involving both pyrrole and 2-azetidinone moieties, with implications for the development of pharmacologically active molecules (Bandyopadhyay et al., 2013).

Anticancer Activities

Research by Singh and Paul (2006) on 1,3-dialkylated-pyrimidin-2,4-diones, which share structural similarities with the compound of interest, revealed significant anticancer activities against human tumor cell lines, providing insights into the structure-activity relationship for anticancer drug development (Singh & Paul, 2006).

Antiproliferative Activities

Almansour et al. (2014) synthesized novel spiro-pyrrolidines/pyrrolizines derivatives via [3+2]-cycloaddition, evaluating their antiproliferative activity against various cancer cell lines. This study underscores the therapeutic potential of such compounds in cancer treatment (Almansour et al., 2014).

Amino Acid Sequence Information in Proteins

A study by Boon and Leeuw (1987) used pyrolysis-gas chromatography-mass spectrometry on proteins and complex proteinaceous material, revealing the flash pyrolytic behavior of aliphatic amino acid moieties and providing a method for screening the presence of adjacent aliphatic amino acid moieties in proteins (Boon & Leeuw, 1987).

特性

IUPAC Name |

1-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c16-11-3-4-12(17)15(11)9-7-14(8-9)20(18,19)10-2-1-5-13-6-10/h1-2,5-6,9H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZYRFLBEHUOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2654345.png)

![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)

![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)

![N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2654353.png)

![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2654354.png)

![N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2654355.png)

![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)

![2-[Cyclohex-3-en-1-yl-[(2-propylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2654357.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2654360.png)

![N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2654363.png)